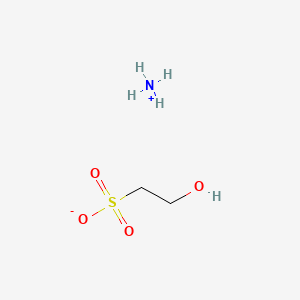

Ammonium 2-hydroxyethanesulphonate

Description

Current Scientific Significance and Research Focus

The current scientific significance of Ammonium (B1175870) 2-hydroxyethanesulphonate is largely centered on its role as a precursor and key component in the development of advanced materials, particularly within the domain of green chemistry. A major research focus is its use in the synthesis of protic ionic liquids (PILs). acs.orgnih.gov These salts, which are liquid at or near room temperature, are explored as environmentally friendly solvents and catalysts for organic reactions. mdma.chorganic-chemistry.org Researchers are investigating 2-hydroxyethylammonium-based PILs for their ability to dissolve a wide range of hydrophilic and hydrophobic molecules, their potential for recyclability, and their applications in enhancing the solubility of pharmaceuticals. nih.govorganic-chemistry.org

Another significant area of research is in surfactant science. While much of the commercial application involves fatty acid esters of isethionates, the fundamental properties of the parent ammonium salt are crucial. wikipedia.orgbubbleandbee.com Academic studies explore its superior water solubility compared to its sodium salt counterpart, a property that is highly advantageous for creating liquid, transparent, and concentrated cleansing formulations. wikipedia.org Research into related quaternary ammonium salts highlights the importance of the hydroxyethyl (B10761427) group in improving solubility and enhancing performance in applications like mineral flotation, suggesting a rich area for fundamental studies on the ammonium isethionate structure itself. mdpi.com

Historical Context of Academic Inquiry into 2-Hydroxyethanesulphonate Chemistry

The academic journey into the chemistry of the 2-hydroxyethanesulphonate anion, or isethionate, dates back to 1833, when it was first prepared by Heinrich Gustav Magnus through the reaction of solid sulfur trioxide on ethanol. wikipedia.orgatamankimya.com This early work laid the foundation for understanding this unique organosulfur compound. For a significant period, a primary industrial and academic interest in isethionates was their role as a key intermediate in the large-scale production of taurine (B1682933). wikipedia.orgatamankimya.com

The evolution of surfactant chemistry brought isethionates into a new research paradigm. Academic and industrial labs began to recognize that the fatty acid esters of isethionic acid were exceptionally mild surfactants, leading to their study and eventual commercialization in personal care products. wikipedia.orggoogle.com Patents from the mid-20th century describe methods for producing and purifying isethionate salts, indicating a growing commercial interest that spurred further academic investigation into their properties and synthesis. google.com The first ionic liquid, ethylammonium (B1618946) nitrate, was reported in 1914, but broader interest in these compounds, including those derived from 2-hydroxyethylamine, has surged only in the last few decades, marking the most recent chapter in the long history of academic inquiry into isethionate-related chemistry. mdma.ch

Overview of Key Research Paradigms and Disciplines

The study of Ammonium 2-hydroxyethanesulphonate is situated at the intersection of several key scientific disciplines:

| Property | Value |

|---|---|

| Molecular Formula | C2H9NO4S or C2H6O4S.NH3 |

| Molecular Weight | 143.16 g/mol |

| Appearance | White water-soluble solid wikipedia.org |

| Synonyms | Ammonium isethionate, 2-Hydroxyethanesulfonic acid ammonium salt cymitquimica.com |

| CAS Number | 57267-78-4 cymitquimica.com |

Interdisciplinary Perspectives on this compound

The full research landscape of this compound is best understood through an interdisciplinary lens, where knowledge from different fields converges to create novel applications and insights.

A prominent example is the intersection of Green Chemistry and Pharmaceutical Sciences . Here, protic ionic liquids derived from 2-hydroxyethylamine are being synthesized and studied not just as green solvents, but specifically for their ability to enhance the solubility and stability of poorly water-soluble drugs, a critical challenge in drug delivery. nih.gov This work combines the principles of organic synthesis with the analytical and application-focused goals of pharmaceutical research.

Another interdisciplinary nexus is between Surfactant Science and Chemical Engineering . The fundamental properties of acyl isethionate surfactants, known for their mildness and foaming ability, are being leveraged in industrial processes. For instance, related quaternary ammonium compounds containing hydroxyl groups are designed and studied as specialized collectors in the reverse flotation of minerals like quartz, a process used to purify phosphate (B84403) ore. mdpi.com This application marries the surface-active properties understood in colloid science with the large-scale process design of mineral engineering.

Furthermore, the development of biodegradable surfactants from vegetable oils and isethionate salts represents a collaboration between Organic Chemistry, Agricultural Science, and Environmental Science . wikipedia.org The synthesis of these molecules relies on chemical expertise, uses renewable feedstocks from agriculture, and results in products with favorable environmental profiles, addressing the demand for sustainable consumer goods. wikipedia.org

| Compound Name |

|---|

| This compound |

| Ammonium Isethionate |

| 2-Hydroxyethanesulfonic acid ammonium salt |

| 2-hydroxyethylammonium formate |

| Ethylammonium nitrate |

| Isethionic acid |

| Sulfur trioxide |

| Ethanol |

| Taurine |

| Sodium 2-hydroxyethanesulphonate (Sodium Isethionate) |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

57267-78-4 |

|---|---|

Molecular Formula |

C2H9NO4S |

Molecular Weight |

143.16 g/mol |

IUPAC Name |

azane;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C2H6O4S.H3N/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);1H3 |

InChI Key |

LLOHIFXFHGMBNO-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)[O-])O.[NH4+] |

Canonical SMILES |

C(CS(=O)(=O)O)O.N |

Other CAS No. |

57267-78-4 |

Pictograms |

Irritant |

Related CAS |

107-36-8 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Established and Novel Synthetic Routes to Ammonium (B1175870) 2-hydroxyethanesulphonate

The synthesis of Ammonium 2-hydroxyethanesulphonate can be approached through several distinct chemical strategies. These routes primarily involve the formation of the 2-hydroxyethanesulphonate anion followed by its association with an ammonium cation.

Reaction of Ethylene (B1197577) Oxide with Bisulphite and Subsequent Amination

A primary industrial method for producing 2-hydroxyethanesulphonates involves the reaction of ethylene oxide with a bisulphite salt. In the context of synthesizing the ammonium salt, this process can be adapted by using ammonium bisulphite directly or by a two-step process involving an initial reaction with a metal bisulphite followed by an amination step.

The direct route involves the reaction of ethylene oxide with an aqueous solution of ammonium bisulphite. The ammonium bisulphite itself can be prepared by reacting gaseous sulphur dioxide with ammonia (B1221849) in an aqueous medium. The relative proportions of ammonia and sulfur dioxide determine the final composition of the solution. This is then reacted with ethylene oxide under controlled temperature and pressure to yield this compound.

Alternatively, a two-step process can be employed. This begins with the reaction of ethylene oxide with a metal bisulphite, such as sodium bisulphite, to form the corresponding metal 2-hydroxyethanesulphonate. Subsequently, this intermediate is subjected to an amination process. One patented method describes the reaction of an aqueous metal-substituted 2-hydroxyethanesulphonate with a nucleophile, such as an amine, to produce 2-alkylaminoalkanesulphonates. google.com This general principle can be applied to produce the simple ammonium salt by using ammonia as the nucleophile, effectively exchanging the metal cation for an ammonium ion.

Selective Oxidation Pathways of Hydroxy Mercaptans

An alternative synthetic approach involves the selective oxidation of a suitable hydroxy mercaptan precursor, such as 2-mercaptoethanol (B42355). This pathway leverages the conversion of the thiol group into a sulfonic acid moiety. The auto-oxidation of 2-mercaptoethanol has been a subject of investigation, with studies exploring catalytic systems to facilitate this transformation. nih.gov

Following the selective oxidation of 2-mercaptoethanol to 2-hydroxyethanesulphonic acid, a neutralization reaction with ammonia would yield the desired this compound. The success of this route hinges on the efficiency and selectivity of the oxidation step, aiming to avoid over-oxidation or side reactions involving the hydroxyl group. Research into site-selective oxidation of polyols using ruthenium catalysts for transfer hydrogenation demonstrates the potential for achieving high selectivity in complex molecules, a principle that could be applied to the oxidation of hydroxy mercaptans. nih.gov

Preparation of Isotopic Analogues for Mechanistic Probes

For instance, using isotopically labeled starting materials, such as ¹³C-labeled ethylene oxide or ³⁵S-labeled ammonium bisulphite, would allow for the tracking of these atoms throughout the reaction sequence. This can provide insights into bond-forming and bond-breaking steps, as well as the fate of different reactants. The analysis of the resulting isotopically labeled products, typically through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can help to confirm or disprove proposed reaction pathways.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and ensure the high purity of this compound, careful control and optimization of various reaction parameters are essential. These parameters influence both the rate of reaction and the prevalence of side reactions.

Influence of Reactant Ratios and Concentrations

The molar ratio of the reactants is a critical factor in the synthesis of 2-hydroxyethanesulphonates. In the reaction of a 2-hydroxyalkanesulphonate with an amine, the preferred ratio of the reactants is typically between 80 and 120 percent of the stoichiometric requirement. google.com This suggests that maintaining a near-equimolar ratio is optimal for achieving a high yield.

The concentration of reactants, particularly the water content in the reaction mixture, is also a key parameter. For the amination of 2-hydroxyethanesulphonates, the final water content of the reaction mixture before any dilution is ideally controlled within a range of 2-20 percent by weight. google.com As the reaction proceeds and water is removed, the reaction mixture can transition from a solution to a slurry. google.com

The table below illustrates the impact of reactant ratios on product yield in a related esterification reaction to produce fatty acid esters of isethionate, highlighting the general importance of this parameter.

| Reactant Ratio (Myristic Acid : Sodium Isethionate) | Catalyst Dosage (%) | Reaction Time (hours) | Reaction Temperature (°C) | Product Yield (%) |

| 1:1 | 2.0 | 3 | 150 | 62.1 |

| 1.2:1 | 2.5 | 4 | 160 | 68.7 |

| 1.4:1 | 3.0 | 5 | 170 | 65.4 |

This interactive table demonstrates how varying the reactant ratio, along with other parameters, can significantly affect the final product yield.

Temperature and Pressure Effects on Reaction Kinetics

Temperature and pressure are fundamental parameters that govern the kinetics of chemical reactions. In the synthesis of ethanolamines from ethylene oxide and ammonia, reactions are generally conducted at temperatures ranging from 50°C to 300°C, with a preferred range of 80°C to 250°C. google.com The operating pressure can vary significantly, from ambient to as high as 15,000 psig, with a preferred range of 100 to 10,000 psig. google.com These conditions are necessary to maintain the reactants in the liquid phase and to achieve a desirable reaction rate. google.com

The table below provides a conceptual overview of how temperature and pressure can influence reaction outcomes in a generalized chemical synthesis.

| Temperature (°C) | Pressure (psig) | Reaction Time (hours) | Conversion (%) | Selectivity (%) |

| 100 | 500 | 5 | 75 | 90 |

| 150 | 1000 | 3 | 95 | 85 |

| 200 | 1500 | 2 | 98 | 78 |

This interactive table illustrates the general trends observed with changes in temperature and pressure on reaction conversion and selectivity.

Role of Catalysts and Reaction Media in Synthesis Efficiency

The primary industrial synthesis of isethionate salts, including the ammonium salt, involves the reaction of ethylene oxide with a bisulfite salt. In the case of this compound, this involves reacting ethylene oxide with ammonium bisulfite, typically in an aqueous ammonia solution.

While catalysts are more prominently discussed for the subsequent esterification of the hydroxyl group, their role in the initial formation of the isethionate salt is crucial for efficiency. The reaction medium itself, typically aqueous ammonia, serves to maintain a specific pH range, which is critical for the reaction's success. For instance, maintaining a pH between 5.5 and 6.5 is key to minimizing the formation of the undesirable by-product, ethylene glycol.

In related processes, such as the synthesis of isethionate esters, acid catalysts are essential. A combination of hypophosphorous acid and methanesulfonic acid has been identified as a preferred catalytic system for the esterification step that follows the formation of ammonium isethionate. The efficiency of these catalysts is often evaluated based on their ability to achieve high conversion rates under optimized temperature conditions, which can be as high as 190°C in some processes.

The use of novel reaction media, such as ionic liquids, is an area of growing interest in chemical synthesis for their potential to act as both solvent and catalyst. While not yet standard for this compound production, research into compounds like 2-Hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate highlights the potential for recyclable, non-toxic ionic liquids to promote reactions with high efficiency and yield, offering a promising avenue for future process optimization. researchgate.net

Green Chemistry Principles in this compound Synthesis

The adoption of green chemistry principles is essential for developing environmentally responsible chemical manufacturing processes. This involves designing products and processes that reduce or eliminate the use and generation of hazardous substances.

Development of Sustainable Production Processes

Sustainable production of this compound centers on improving resource efficiency and minimizing environmental impact. A key strategy is process optimization to reduce energy consumption and water usage. The synthesis reaction is temperature-sensitive, and maintaining an optimal temperature range (e.g., 25°C to 85°C) is crucial not only for yield but also for preventing by-product formation and saving energy. chemicalbook.com

Another approach to sustainable production is the use of safer and more environmentally benign solvents. The conventional synthesis of ammonium isethionate already utilizes water as a solvent, which is non-toxic, non-flammable, and readily available, aligning well with green chemistry principles. researchgate.net

Furthermore, the development of processes that utilize renewable feedstocks or catalysts derived from abundant, non-toxic metals represents a significant step towards sustainability. mdpi.com For example, the use of natural catalysts, if applicable, could replace more hazardous or resource-intensive ones. researchgate.net The broader chemical industry is also exploring the use of closed-loop systems where by-products from one process can be used as raw materials in another, a principle that could be applied to large-scale isethionate production. wastebits.com

Chemical Reactivity and Transformation Studies

Fundamental Reactivity Patterns of the Hydroxyethanesulphonate Moiety

The hydroxyethanesulphonate anion is characterized by the presence of a primary hydroxyl group (-OH) and a sulphonate group (-SO3⁻). These two functional groups dictate the molecule's reactivity. The sulphonate group is the salt of a strong acid, isethionic acid, and is generally stable and a poor leaving group in its salt form. nih.govwikipedia.org Conversely, the primary hydroxyl group offers a site for various chemical transformations typical of alcohols.

The hydroxyl group can act as a nucleophile, particularly when deprotonated to form an alkoxide. This allows for reactions with a variety of electrophiles. Additionally, the hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, which then facilitates nucleophilic substitution reactions at the carbon atom to which it is attached. periodicchemistry.com The presence of the highly polar and electron-withdrawing sulphonate group can influence the reactivity of the neighboring hydroxyl group, although detailed studies on this intramolecular interaction are not extensively documented in readily available literature.

Under normal conditions, ammonium (B1175870) 2-hydroxyethanesulphonate is a stable compound. atamankimya.com However, it may react with strong acids or bases. atamankimya.com The stability of the sulphonate group makes it a reliable component in various chemical environments, contributing to its use as a hydrophilic head group in surfactants. wikipedia.org

Interactions with Nucleophiles and Electrophiles in Organic Transformations

The dual functionality of the hydroxyethanesulphonate moiety allows for its participation in a variety of organic transformations involving both nucleophiles and electrophiles.

Formation of Substituted Alkanesulphonates via Amine Reactions

A significant application of ammonium 2-hydroxyethanesulphonate and its corresponding metal salts is in the synthesis of substituted alkanesulphonates, particularly 2-alkylaminoethanesulphonates. These compounds are valuable as biological buffers, such as HEPES, MES, and PIPES. The synthesis involves the reaction of the hydroxyethanesulphonate with a primary or secondary amine, where the amine acts as a nucleophile, displacing the hydroxyl group.

This reaction typically requires an alkaline catalyst and is often carried out with stoichiometric amounts of the reactants to achieve high yields. The process can be optimized by controlling reaction conditions, including the amount of water present and its removal during the reaction.

Table 1: Examples of Substituted Alkanesulphonates from Amine Reactions

| Reactant Amine | Product (Substituted Alkanesulphonate) |

| Methylamine | Sodium 2-(methylamino)ethanesulphonate |

| 4-(2-Hydroxyethyl)piperazine | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulphonic acid) |

| 2-(N-Morpholino)ethanesulphonic acid | MES (2-(N-morpholino)ethanesulphonic acid) |

| Piperazine | PIPES (piperazine-N,N′-bis(2-ethanesulphonic acid)) |

This table is illustrative and based on the general reaction described in the literature.

Mechanistic Elucidation of Nucleophilic Substitution Pathways

The reaction of 2-hydroxyethanesulphonates with amines to form substituted alkanesulphonates proceeds via a nucleophilic substitution mechanism. While the hydroxyl group itself is a poor leaving group, under the reaction conditions, which often involve elevated temperatures and an alkaline catalyst, it can be displaced.

The exact mechanism can be complex. One possibility involves the in-situ formation of a more reactive intermediate. For instance, studies on the related compound 2-hydroxyethanesulfonyl chloride suggest the transient formation of a β-sultone (1,2-oxathietane 2,2-dioxide) intermediate through intramolecular cyclization. This strained cyclic intermediate is then highly susceptible to nucleophilic attack, even by relatively weak nucleophiles like amines, leading to ring-opening and the formation of the substituted alkanesulphonate.

Another potential pathway involves the direct displacement of the hydroxyl group, possibly facilitated by protonation or coordination to a catalyst, which would make it a better leaving group. The use of an alkaline catalyst suggests that the deprotonation of the amine to increase its nucleophilicity is a crucial step in the reaction. Further detailed mechanistic studies specifically on the reaction of this compound would be beneficial for a complete understanding.

Role as a Reagent and Intermediate in Advanced Chemical Syntheses

This compound serves as a valuable precursor and intermediate in the synthesis of a variety of more complex molecules, leveraging the reactivity of its hydroxyl and sulphonate functionalities.

Precursor Chemistry for Specialty Organic Compounds

One of the most prominent applications of this compound is as a key starting material in the industrial synthesis of taurine (B1682933) (2-aminoethanesulphonic acid). youtube.com Taurine is an important amino acid with numerous physiological roles and is widely used in pharmaceuticals and as a dietary supplement. nih.gov

The synthesis of taurine from this compound involves an ammonolysis reaction. In this process, the hydroxyl group of the isethionate is displaced by an amino group from ammonia (B1221849), typically at high temperatures and pressures. nih.gov This reaction is a large-scale industrial process that highlights the utility of this compound as a readily available and reactive precursor.

Furthermore, its sodium salt, sodium 2-hydroxyethanesulphonate, is extensively used in the production of isethionate-class surfactants. These surfactants are known for their mildness and excellent foaming properties, making them suitable for use in personal care products. The synthesis involves the esterification of the hydroxyl group with fatty acids.

Participation in Complex Multi-step Synthetic Sequences

For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a new reactive site for subsequent transformations such as carbon-carbon bond formation or amide coupling. The sulphonate group can be maintained throughout a synthetic sequence to ensure the water solubility of intermediates and the final product, which is particularly advantageous in the synthesis of biologically active molecules or pharmaceutical intermediates. While specific, complex multi-step syntheses starting from this compound are not extensively detailed in general literature, its established role as a precursor for key compounds like taurine and various biological buffers underscores its potential as a versatile building block in more intricate synthetic endeavors.

Solution Chemistry and Buffering Capacity in Research Systems

The behavior of this compound in aqueous solutions is characterized by the distinct properties of its constituent ions: the ammonium cation (NH₄⁺) and the 2-hydroxyethanesulphonate anion (CH₂OHCH₂SO₃⁻). The interplay of these ions in water dictates the solution's pH, ionic strength, and its potential to resist changes in acidity or alkalinity, a property known as buffering capacity.

Ionic Equilibria and Protonation States in Aqueous Media

In an aqueous environment, this compound dissociates completely into its constituent ions. The 2-hydroxyethanesulphonate anion is the conjugate base of a strong acid, 2-hydroxyethanesulphonic acid (isethionic acid). youtube.com The sulfonic acid group (-SO₃H) has a very low pKa, estimated to be around -1.4, indicating that it is a strong acid and will be fully deprotonated across the entire aqueous pH range. Consequently, the 2-hydroxyethanesulphonate anion exists predominantly in its anionic form (CH₂OHCH₂SO₃⁻) in solution and does not significantly contribute to pH changes by accepting or donating protons.

Conversely, the ammonium cation (NH₄⁺) is the conjugate acid of a weak base, ammonia (NH₃). The ammonium ion can donate a proton to water in an equilibrium reaction:

NH₄⁺ (aq) + H₂O (l) ⇌ NH₃ (aq) + H₃O⁺ (aq)

The pKa for this equilibrium is approximately 9.25. This means that in an aqueous solution of this compound, the relative concentrations of the ammonium ion and ammonia will be dependent on the pH of the solution. Below the pKa, the ammonium form (NH₄⁺) will predominate, while above the pKa, the ammonia form (NH₃) will be more abundant. The rapid exchange of protons between ammonium ions, ammonia, and water molecules is a key feature of this system in aqueous solutions.

The protonation states of the key species at different pH values are summarized in the table below.

| pH | Predominant form of the Anion | Predominant form of the Cation/Base |

| 2 | CH₂OHCH₂SO₃⁻ | NH₄⁺ |

| 7 | CH₂OHCH₂SO₃⁻ | NH₄⁺ |

| 9.25 | CH₂OHCH₂SO₃⁻ | [NH₄⁺] ≈ [NH₃] |

| 11 | CH₂OHCH₂SO₃⁻ | NH₃ |

This table presents the theoretical distribution of the major ionic and molecular species at different pH values based on the pKa of the ammonium/ammonia equilibrium.

Advanced Spectroscopic and Structural Characterization

Crystallographic Investigations of Ammonium (B1175870) 2-hydroxyethanesulphonate and Analogues

Crystallographic studies are essential for understanding the three-dimensional arrangement of atoms and molecules in a solid state, which in turn dictates the material's physical and chemical properties.

While a specific single-crystal X-ray diffraction study for Ammonium 2-hydroxyethanesulphonate is not widely reported in the surveyed literature, analysis of closely related compounds and general principles of molecular packing provides significant insight. The crystal packing is expected to be dominated by the strong ionic and hydrogen-bonding interactions between the ammonium cation (NH₄⁺) and the 2-hydroxyethanesulphonate anion (HOCH₂CH₂SO₃⁻).

To illustrate the likely crystallographic parameters, data from an analogous simple ammonium salt, ammonium oxathioamidate, which also features prominent N-H···O interactions, is presented below. mdpi.com

| Parameter | Value for Ammonium Oxathioamidate mdpi.com |

|---|---|

| Chemical Formula | C₂H₅N₂O₂S |

| Formula Weight | 121.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.834(3) |

| b (Å) | 8.473(3) |

| c (Å) | 7.449(3) |

| β (°) | 112.536(14) |

| Volume (ų) | 514.9(3) |

| Z | 4 |

The structure of solid-state this compound is stabilized by an extensive network of hydrogen bonds. nih.govnih.gov The ammonium cation (NH₄⁺) is an ideal hydrogen bond donor, with its four protons capable of forming strong N-H···O bonds. The 2-hydroxyethanesulphonate anion offers multiple acceptor sites: the three oxygen atoms of the sulfonate group (-SO₃⁻) and the oxygen atom of the hydroxyl group (-OH). Furthermore, the hydroxyl group's proton can act as a donor, participating in O-H···O bonds.

This extensive hydrogen-bonding capability leads to the formation of complex three-dimensional networks. mdpi.com The primary interactions are expected to be charge-assisted N-H···O bonds between the ammonium cation and the sulfonate group, which are generally shorter and stronger than those involving neutral groups. mdpi.com The hydroxyl group can participate in the network either by accepting a hydrogen bond from an ammonium ion or by donating its proton to a sulfonate oxygen of a neighboring anion.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. mdpi.com While no specific polymorphs of this compound have been documented in the searched literature, the compound possesses molecular features that make polymorphism plausible. The conformational flexibility of the 2-hydroxyethanesulphonate anion around the C-C and C-S bonds, combined with the multiple possibilities for hydrogen-bonding arrangements, could allow for different stable packing arrangements under varying crystallization conditions. mdpi.comrsc.org

Phase transitions, which can be induced by changes in temperature or pressure, are common in ammonium salts. aps.orgnih.gov These transitions often involve rearrangements of the hydrogen-bonding network or changes in the dynamic motion of the ammonium cations. rsc.org For instance, a transition might occur from a disordered state at higher temperatures, where the ammonium ions are rotating freely, to an ordered state at lower temperatures. Such transitions are often detectable by techniques like differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction. rsc.org The study of mixed-particle systems including ammonium sulfate (B86663) has also shown complex phase transition behaviors dependent on composition. nih.gov

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Raman and infrared techniques, provides a fingerprint of a molecule by probing the vibrations of its chemical bonds. It is a powerful tool for functional group identification and for studying intermolecular interactions.

Raman spectroscopy is particularly useful for analyzing the non-polar bonds and symmetric vibrations within a molecule. The Raman spectrum of this compound would exhibit characteristic peaks corresponding to its various functional groups.

The sulfonate group (SO₃⁻) vibrations are typically strong and easily identifiable. The symmetric S-O stretching mode is expected to appear as a sharp, intense peak. The ammonium ion (NH₄⁺) also has characteristic Raman active modes. mdpi.com The C-S and C-C stretching vibrations of the ethyl backbone, as well as the C-O and O-H vibrations of the hydroxyl group, would also be present, though likely with lower intensity. Hydrogen bonding significantly influences the position and width of the N-H and O-H stretching bands. researchgate.net

Below is a table of expected characteristic Raman peaks for this compound based on data from analogous compounds. mdpi.comresearchgate.net

| Wavenumber (cm⁻¹) Range | Vibrational Assignment | Functional Group |

|---|---|---|

| 3100 - 3300 | ν(N-H) symmetric & asymmetric stretching | Ammonium (NH₄⁺) |

| 3200 - 3500 | ν(O-H) stretching (broad) | Hydroxyl (-OH) |

| 2850 - 3000 | ν(C-H) stretching | Ethyl (-CH₂CH₂-) |

| 1400 - 1470 | δ(N-H) bending | Ammonium (NH₄⁺) |

| 1200 - 1280 | νₐ(S=O) asymmetric stretching | Sulfonate (-SO₃⁻) |

| 1040 - 1080 | νₛ(S=O) symmetric stretching | Sulfonate (-SO₃⁻) |

| 1000 - 1050 | ν(C-O) stretching | Hydroxyl (-OH) |

| 700 - 780 | ν(C-S) stretching | Thioether (-C-S-) |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds and is complementary to Raman spectroscopy. chemicalbook.com The IR spectrum of this compound is dominated by strong absorptions from the O-H, N-H, and S=O bonds. researchgate.net

The broadness and position of the O-H and N-H stretching bands (typically in the 3200-3600 cm⁻¹ region) are indicative of the strength and nature of the hydrogen-bonding interactions within the crystal. ipgp.fr The strong, distinct bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonate group are also prominent features.

IR spectroscopy can be a valuable tool for conformational studies of flexible molecules like 2-hydroxyethanesulphonate. nih.gov The rotational isomers (conformers) around the C-C bond, such as the gauche and anti forms, may coexist and can sometimes be distinguished by specific vibrational bands. For example, the frequencies of C-S or C-O stretching modes might shift slightly depending on the conformation. While a detailed conformational analysis for this specific molecule is not available in the reviewed literature, the principles have been applied to many organic molecules. nih.gov

A summary of the principal IR absorption bands expected for this compound is provided below.

| Wavenumber (cm⁻¹) Range | Vibrational Assignment | Functional Group |

|---|---|---|

| 3200 - 3600 | O-H stretch (H-bonded) | Hydroxyl (-OH) |

| 3000 - 3300 | N-H stretch | Ammonium (NH₄⁺) |

| 2850 - 2960 | C-H stretch | Ethyl (-CH₂CH₂-) |

| 1400 - 1440 | N-H bend (ν₄) | Ammonium (NH₄⁺) |

| 1150 - 1250 | S=O asymmetric stretch | Sulfonate (-SO₃⁻) |

| 1030 - 1070 | S=O symmetric stretch | Sulfonate (-SO₃⁻) |

| 1000 - 1080 | C-O stretch | Hydroxyl (-OH) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide unambiguous evidence for the structure of this compound. The molecule's structure consists of a two-carbon backbone flanked by a hydroxyl (-OH) group and a sulfonate (-SO₃⁻) group.

In ¹H NMR, the two methylene (B1212753) groups (-CH₂-) are chemically distinct, leading to two separate signals. The -CH₂- group adjacent to the hydroxyl function and the -CH₂- group adjacent to the sulfonate group appear as triplets due to spin-spin coupling with each other.

In ¹³C NMR, the two carbon atoms also reside in unique electronic environments, resulting in two distinct signals. The carbon atom bonded to the electronegative oxygen of the hydroxyl group is typically observed at a different chemical shift than the carbon atom bonded to the sulfur of the sulfonate group. oregonstate.edu Compilations of NMR data for various organic compounds in different deuterated solvents are essential references for chemists to identify substances. pitt.edusysu.edu.cnsigmaaldrich.com

Below are the typical NMR chemical shifts for the 2-hydroxyethanesulphonate anion. Please note that exact values can vary based on the solvent and concentration.

Interactive Data Table: NMR Spectroscopic Data for 2-Hydroxyethanesulphonate Anion

| Nucleus | Group | Multiplicity | Typical Chemical Shift (δ) ppm |

| ¹H | HO-CH₂ - | Triplet | ~3.9 |

| ¹H | -CH₂ -SO₃⁻ | Triplet | ~3.1 |

| ¹³C | HO-C H₂- | - | ~58 |

| ¹³C | -C H₂-SO₃⁻ | - | ~55 |

Deuterium (B1214612) (²H or D) labeling is a powerful technique used in conjunction with NMR to elucidate reaction mechanisms and assign signals with certainty. studymind.co.uknih.gov By selectively replacing a proton with a deuterium atom, chemists can observe changes in the NMR spectrum that provide profound structural and mechanistic information. researchgate.net Since deuterium has a different nuclear spin from a proton, its signals are not detected in a standard ¹H NMR experiment, and its presence eliminates the coupling to adjacent protons. studymind.co.uk

For this compound, several labeling strategies could offer mechanistic insights:

-OH Proton Exchange: Replacing the hydroxyl proton with deuterium (to form -OD) by dissolving the sample in a deuterated solvent like D₂O would cause the -OH signal to disappear from the ¹H NMR spectrum. This confirms the assignment of the hydroxyl proton and can be used to study the rate of proton exchange.

C-H Bond Labeling: Synthesizing the compound with deuterium at one of the methylene positions (e.g., -CHD-) would alter the multiplicity of the adjacent -CH₂- group from a triplet to a doublet of doublets, providing definitive signal assignments.

Mechanistic Tracing: In studies of the biosynthesis or degradation of 2-hydroxyethanesulphonate, deuterium-labeled precursors can be used as tracers. acs.org Following the position of the deuterium label in the products via NMR can reveal the specific bonds that are broken and formed during the chemical transformation. acs.org

While a powerful tool, specific applications of deuterium labeling for mechanistic studies on this compound are not extensively documented in publicly available literature, representing an area for future research.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is critical for determining the precise mass of a molecule with high accuracy. researchgate.netbohrium.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the analysis is typically performed on the 2-hydroxyethanesulphonate anion (C₂H₅O₄S⁻). nih.gov

The theoretical exact mass of the anion can be calculated by summing the exact masses of its constituent atoms. This theoretical value is then compared to the experimentally measured mass from the HRMS instrument. nih.gov

Data Table: Precise Mass Determination of 2-Hydroxyethanesulphonate Anion

| Parameter | Value |

| Molecular Formula | C₂H₅O₄S⁻ |

| Theoretical Monoisotopic Mass | 125.00160 u |

| Ionization Mode | Negative ESI |

| Observed Ion | [M-H]⁻ |

The excellent agreement between the measured and theoretical mass provides high confidence in the identification of the compound in complex mixtures. bohrium.com

Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis to probe the structure of ions. purdue.edu In a typical MS/MS experiment, a specific precursor ion (in this case, the 2-hydroxyethanesulphonate anion at m/z 125) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. uab.edunih.gov The fragmentation pattern is characteristic of the molecule's structure and helps to confirm its identity. nih.govmiamioh.edunih.gov

For the 2-hydroxyethanesulphonate anion, collision-induced dissociation leads to specific neutral losses and the formation of characteristic product ions. The major fragmentation pathways involve the cleavage of the C-S and C-O bonds. uab.edu

Interactive Data Table: Key Fragmentation Data for 2-Hydroxyethanesulphonate Anion from Tandem MS

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (u) | Lost Fragment |

| 125.0 | 107.0 | 18.0 | H₂O |

| 125.0 | 95.0 | 30.0 | CH₂O |

| 125.0 | 81.0 | 44.0 | C₂H₄O |

| 125.0 | 79.8 | 45.2 | C₂H₅O |

| 125.0 | 97.0 | 28.0 | C₂H₄ |

Data derived from spectral database predictions and general fragmentation principles. nih.gov

The analysis of these fragmentation pathways provides a structural fingerprint for the 2-hydroxyethanesulphonate anion, allowing for its confident identification even in complex matrices. d-nb.info

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the electronic landscape and predicting the properties of molecules.

Density Functional Theory (DFT) Studies of Reactivity

DFT studies have been instrumental in exploring the reactivity of the isethionate anion, especially in biological contexts. Research has focused on the enzymatic C-S bond cleavage of isethionate, a reaction catalyzed by isethionate sulfite-lyase (IslA), an enzyme found in some bacteria. researchgate.netnih.gov

Computational studies combining quantum mechanics/molecular mechanics (QM/MM) with DFT have been employed to elucidate the reaction mechanism of IslA. researchgate.net These studies investigate the energetics of different proposed reaction pathways to understand how the enzyme facilitates the cleavage of the stable carbon-sulfur bond. The findings from such computational models are crucial for understanding the reactivity of the isethionate molecule in specific chemical environments, such as the active site of an enzyme.

Although specific DFT studies on the general reactivity of isolated ammonium (B1175870) 2-hydroxyethanesulphonate are not widely available in the literature, the principles from enzymatic studies can be extrapolated to understand its fundamental chemical behavior. The presence of the hydroxyl and sulfonate groups dictates its reactivity, with the C-S bond being a key target for certain chemical transformations.

Conformational Analysis and Energetics

The conformational landscape of 2-hydroxyethanesulphonate is determined by the rotation around the C-C single bond. Different staggered and eclipsed conformations will have varying energies, with the most stable conformer being the one with the lowest energy.

| Conformer | Dihedral Angle (HO-C-C-S) | Relative Energy (kcal/mol) |

| Anti | ~180° | Data not available |

| Gauche | ~60° | Data not available |

Note: This table is illustrative, as specific computational data for the relative energies of ammonium 2-hydroxyethanesulphonate conformers were not found in the reviewed literature.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic picture of how molecules interact with their surroundings over time. These simulations are crucial for understanding the behavior of this compound in solution and its interactions with other chemical species.

Solvation Effects and Solution-Phase Behavior

The solvation of this compound in water is driven by the interactions of the ammonium cation and the isethionate anion with water molecules. The charged groups (NH₄⁺ and -SO₃⁻) and the polar hydroxyl group (-OH) will form strong hydrogen bonds with water.

Interactions with Other Chemical Species

The interactions of isethionate with other molecules are of significant interest, particularly in biological and industrial contexts. For instance, multi-fold computational analyses, including molecular docking, have been used to screen for potential inhibitors of the enzyme isethionate sulfite-lyase. mdpi.com These studies model the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, between the isethionate substrate (or its analogs) and the amino acid residues in the enzyme's active site. nih.govmdpi.com

Such computational approaches are vital for drug discovery and for understanding the molecular recognition processes involving the isethionate anion.

Prediction of Spectroscopic Signatures from First Principles

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, from the fundamental principles of quantum mechanics. These predicted spectra can aid in the identification and characterization of the compound.

The vibrational frequencies and their corresponding intensities for IR and Raman spectra can be calculated using DFT. Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei. However, published studies presenting the predicted spectroscopic signatures for this compound from first-principles calculations are not currently available in the public domain.

| Spectroscopic Technique | Predicted Data |

| Infrared (IR) Spectroscopy | Wavenumbers (cm⁻¹) and intensities for vibrational modes (e.g., O-H stretch, C-H stretch, S=O stretch) - Data not available |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (ppm) for ¹H and ¹³C nuclei - Data not available |

Note: This table highlights the type of data that can be generated through computational methods, though specific predicted values for this compound were not found in the surveyed literature.

Reaction Mechanism Modeling and Kinetic Simulations

Currently, there is no publicly available scientific literature detailing the computational and theoretical investigations specifically focused on the reaction mechanism modeling and kinetic simulations of this compound. Searches of established scientific databases and journals did not yield any studies that have modeled the reaction pathways or simulated the kinetics of this particular compound.

While research exists on the thermal decomposition and reaction kinetics of other related compounds, such as sodium lauroyl isethionate and various ammonium salts, this information cannot be directly extrapolated to predict the specific behavior of this compound due to differences in chemical structure and bonding. The presence of the ammonium cation, as opposed to a sodium cation, can significantly influence the reaction mechanisms and kinetics.

Therefore, a detailed analysis of reaction mechanism modeling and kinetic simulations for this compound is not possible at this time.

Applications in Advanced Materials and Chemical Technologies

Role in Polymer Chemistry and Macromolecular Science

The structure of Ammonium (B1175870) 2-hydroxyethanesulphonate offers potential for its integration into polymeric systems, both as a building block and as a modifying agent to influence the final properties of the polymer.

While direct utilization of Ammonium 2-hydroxyethanesulphonate in published research on chiral polymeric organocatalysts is not extensively documented, its chemical nature suggests a plausible role in their synthesis. The formation of chiral polymers often involves the polymerization of monomers containing chiral centers. A key strategy in creating polymeric chiral phase transfer catalysts is the formation of ionic bonds between a chiral quaternary ammonium halide and a disulfonate. researchgate.net This method allows for the construction of chiral macromolecular architectures.

Given that this compound possesses a sulfonate group, it could theoretically be employed as a counterion or a component in the synthesis of main-chain chiral quaternary ammonium polymers. mdpi.comresearchgate.net The synthesis of such polymers can occur through ion-exchange polymerization, where a quaternized chiral dimer reacts with a disodium (B8443419) disulfonate. researchgate.net By extension, a molecule like this compound could potentially participate in similar ion-exchange or quaternization polymerization reactions to introduce hydrophilic and ionic moieties into the polymer backbone, influencing the catalyst's solubility and microenvironment.

Table 1: Potential Role in Chiral Polymer Synthesis

| Polymerization Strategy | Potential Role of this compound | Resulting Polymer Feature |

|---|---|---|

| Ion-Exchange Polymerization | Source of sulfonate anions to form ionic bonds with chiral cationic monomers. | Main-chain chiral ionic polymer with incorporated hydrophilic groups. |

This table represents a theoretical application based on established synthesis routes for similar compounds.

The incorporation of functional monomers is a common strategy to tailor the properties of polymers. This compound, with its hydroxyl and sulfonate groups, can be considered a functional molecule for modifying polymer architectures. In emulsion polymerization, a process used to produce a wide variety of commercial polymers, surfactants and stabilizers are crucial for controlling particle size, stability, and reaction kinetics. wikipedia.orgpcc.eu

This compound and its derivatives can act as surfactants or stabilizers in such systems. patsnap.com Its water-solubility and ionic nature can influence the hydrophilic-lipophilic balance (HLB) of the emulsion system, affecting the nucleation and growth of polymer particles. The presence of the hydroxyl group offers a potential site for grafting onto the polymer backbone, thereby covalently bonding the sulfonate group to the polymer chain. This modification can enhance the colloidal stability of the resulting latex and introduce permanent hydrophilic and anti-static properties to the final polymer material. wikipedia.org

Contributions to Advanced Chemical Processing and Manufacturing

This compound serves as a valuable additive and intermediate in several industrial chemical processes, contributing to improved efficiency, product quality, and cost-effectiveness.

A significant application of this compound is as an additive in electroplating baths. It is used as a salt of 2-hydroxy ethyl sulfonic acid (isethionic acid) in various electroplating formulations, including sulfate (B86663), sulfonic acid, and halide baths. researchgate.net The addition of these salts provides several unexpected benefits to the electroplating process.

Research and patent literature indicate that when used in electroplating baths, these additives can significantly increase the usable current density range. researchgate.net This allows for faster plating speeds without compromising the quality of the deposit. Furthermore, the presence of isethionate salts can lead to an improved appearance of the plated metal and, in the case of tin plating, enhanced oxidative stability. researchgate.net In some systems, such as those using methanesulfonic acid (MSA), the addition of sodium isethionate, a related compound, has been shown to allow for a reduction in the amount of acid required, leading to cost savings and a lighter-colored deposit. researchgate.net

Table 2: Effects of Isethionate Additives in Electroplating

| Electroplating Bath Type | Benefit of Adding this compound | Reference |

|---|---|---|

| Sulfonic Acid (e.g., MSA) | Increased plating range, higher current densities, improved appearance. | researchgate.net |

| Sulfate | Wider useful current density range, improved appearance, enhanced oxidative stability (for tin). | researchgate.net |

| Halide | Wider useful current density range, improved appearance. | researchgate.net |

This compound is a key intermediate in the production of a class of mild anionic surfactants known as acyl isethionates. chemicalbook.com These surfactants are the fatty acid esters of isethionate salts. A prominent example is the synthesis of ammonium cocoyl isethionate, which is valued for its high water solubility, making it a desirable ingredient in liquid cleansing products like shampoos and hand soaps. researchgate.netchemicalbook.com

The synthesis process typically involves two main steps. First, this compound is formed by reacting ethylene (B1197577) oxide with ammonium bisulfite in an aqueous solution. chemicalbook.com The reaction conditions, such as pH and temperature, are carefully controlled to minimize the formation of undesirable by-products like ethylene glycol. In the second step, the resulting aqueous solution of this compound is reacted with fatty acids (such as those derived from coconut oil) to produce the fatty acid ester, ammonium cocoyl isethionate. chemicalbook.com This pathway highlights the compound's role as a crucial building block in the manufacture of specialty chemicals for the personal care industry.

While direct and widespread use of this compound in modern photographic and imaging technologies is not prominently documented in publicly available literature, the historical context of chemical imaging provides some perspective. Certain imaging processes, such as the diazotype method for creating blueprints and microfilm duplicates, have historically used ammonia (B1221849) vapor for development. mdpi.com In this process, a light-sensitive diazo coating is exposed to UV light, and the latent image is developed through a reaction with ammonia and water vapor to form azo dyes. mdpi.com

Although this does not directly involve this compound, it illustrates the use of simple ammonium compounds in imaging. It is conceivable that in the vast field of chemical imaging, related sulfonated compounds could have been explored for roles such as stabilizers, buffers, or components in developing solutions, though specific evidence for this compound in mainstream photographic applications is scarce. Modern medical imaging, such as X-ray and CT scans, often relies on iodinated organic compounds as contrast agents to enhance visibility. wikipedia.org The development of new contrast agents is an active area of research, but there is no indication that this compound plays a role in this specific application.

Functional Roles in Analytical System Design (Excluding Basic Identification)

In the design of sophisticated analytical systems, the components of the mobile phase are selected for functions that extend beyond simple analyte identification. These roles can include enhancing ionization, modifying selectivity, and improving peak shape.

As a Standard or Component in Chromatography Mobile Phases

This compound, also known as Ammonium isethionate, is not a commonly documented component in standard chromatography mobile phases. A thorough review of scientific literature and application notes does not yield specific examples or detailed research findings on its use in this capacity.

In the broader context of mobile phase additives, various ammonium salts are frequently employed to influence chromatographic separations. These include:

Ammonium acetate (B1210297) and ammonium formate (B1220265): These volatile salts are widely used in liquid chromatography-mass spectrometry (LC-MS) as they are compatible with mass spectrometric detection and can help to control pH and improve peak shape.

Ammonium sulfate: This salt is a key component in hydrophobic interaction chromatography (HIC), where a high concentration is used to promote the binding of proteins to the stationary phase, with a decreasing gradient used for elution.

Ammonium hydroxide: This is used to adjust the mobile phase to a higher pH, which can be beneficial for the analysis of basic compounds.

Ammonium fluoride: This additive has been explored for its potential to enhance sensitivity in electrospray ionization (ESI) mass spectrometry.

While the isethionate anion, 2-hydroxyethanesulfonate, has applications in other areas of chemistry, its specific utility as a counter-ion or buffering agent in mainstream chromatographic applications remains largely uncharacterized in publicly available research. The decision to use a particular salt in a mobile phase is typically driven by a combination of factors including its solubility, volatility, buffering capacity, and its effect on the analyte and the stationary phase. The absence of this compound in this context suggests that other commercially available and well-documented salts currently meet the majority of analytical needs.

Environmental Chemistry and Biotransformation Pathways

Microbial Degradation and Biotransformation of 2-Hydroxyethanesulphonates

The breakdown of 2-hydroxyethanesulphonate (isethionate) in the environment is primarily driven by microbial activity. Both aerobic and anaerobic pathways have been identified, involving a variety of microorganisms that utilize the compound as a source of carbon and sulfur.

The degradation of organic compounds in the environment can proceed through two primary mechanisms: aerobic degradation, which occurs in the presence of oxygen, and anaerobic degradation, which occurs in its absence. Aerobic processes generally lead to more complete breakdown or mineralization of organic molecules. In contrast, anaerobic degradation often involves the transformation of complex substances into simpler intermediate compounds. mdpi.com

Integrated anaerobic/aerobic treatment processes have been shown to be highly effective for complex wastewater, as the initial anaerobic stage breaks down complex molecules into more biodegradable intermediates for the subsequent aerobic stage. mdpi.com While many organic pollutants can be degraded under both conditions, the specific pathways and microbial communities involved often differ. For some complex molecules, an initial anaerobic step is essential to make them amenable to further aerobic breakdown. mdpi.comnih.gov

In the context of isethionates, studies have shown they are readily biodegradable. wikipedia.orgunilever.com This biodegradability is observed in sewage treatment plants, which typically employ both anaerobic and aerobic stages. unilever.comresearchgate.net

The anaerobic degradation of isethionate has been specifically detailed in the human gut pathobiont Bilophila wadsworthia. This obligately anaerobic bacterium can utilize a range of sulfonates, including isethionate, as terminal electron acceptors for anaerobic respiration. nih.gov In this process, isethionate is a key intermediate in the metabolism of other sulfonates like sulfoacetate. The bacterium converts the sulfonate sulfur into hydrogen sulfide (B99878) (H₂S). nih.gov The cleavage of isethionate itself is sensitive to oxygen, highlighting the strictly anaerobic nature of this specific pathway. nih.gov

The biochemical pathways for the breakdown of 2-hydroxyethanesulphonate involve specific enzymes that catalyze its transformation. Research has uncovered the molecular basis for its utilization in certain anaerobic microorganisms.

In Bilophila wadsworthia, isethionate is not only degraded but also serves as an intermediate in the metabolism of sulfoacetate. nih.gov The pathway involves the following enzymatic steps:

Sulfoacetate is converted to sulfoacetyl-CoA by an ADP-forming sulfoacetate-CoA ligase (SauCD).

Sulfoacetyl-CoA is then reduced in a stepwise manner by NAD(P)H-dependent enzymes, sulfoacetaldehyde (B1196311) dehydrogenase (SauS) and sulfoacetaldehyde reductase (TauF), to form isethionate. nih.gov

Finally, the isethionate molecule is cleaved by the oxygen-sensitive enzyme isethionate sulfolyase (IseG) . This reaction releases sulfite (B76179), which is then used in dissimilatory reduction to produce hydrogen sulfide (H₂S). nih.gov

This enzymatic pathway provides a clear mechanism for the anaerobic degradation of this C2 sulfonate, shedding light on the recycling of sulfur in anaerobic environments like the human gut microbiome. nih.gov

Table 1: Enzymes in the Anaerobic Degradation Pathway Involving Isethionate in Bilophila wadsworthia This table is based on data from a study on the degradation of sulfoacetate. nih.gov

| Enzyme Name | Abbreviation | Function |

| Sulfoacetate-CoA ligase | SauCD | Converts sulfoacetate to sulfoacetyl-CoA |

| Sulfoacetaldehyde dehydrogenase | SauS | Reduces sulfoacetyl-CoA to sulfoacetaldehyde |

| Sulfoacetaldehyde reductase | TauF | Reduces sulfoacetaldehyde to isethionate |

| Isethionate sulfolyase | IseG | Cleaves isethionate to release sulfite |

Occurrence and Fate in Natural Ecosystems

Isethionates, including ammonium (B1175870) 2-hydroxyethanesulphonate, are primarily introduced into the environment through their use in a wide array of personal care and cleaning products. wikipedia.org Due to their function as mild anionic surfactants, they are common ingredients in soaps, shampoos, and washing gels, which are subsequently washed down the drain and enter wastewater systems. wikipedia.org

The primary route for isethionates into the environment is through municipal and industrial wastewater. Their fate is largely determined by the processes within sewage treatment plants (STPs). Studies on related alkyl isethionates show a high removal rate of over 99% in STPs. unilever.com This efficient removal is attributed to their ready biodegradability. unilever.com

The persistence of these compounds in the environment is consequently low. The half-life for alkyl isethionates in treated effluent-surface water mixing zones has been estimated to be as short as 0.015 days. unilever.com This rapid degradation, combined with high removal rates during wastewater treatment, indicates a low potential for bioaccumulation and widespread environmental distribution. unilever.com While a significant portion of many chemicals in wastewater can be transformed through biotic or abiotic mechanisms, some may accumulate in sewage sludge or be released in effluents. nih.gov However, for readily biodegradable substances like isethionates, transformation is the dominant fate. unilever.com

Assessments have consistently shown that isethionates are readily biodegradable. wikipedia.orgsbr-int.com This characteristic is a key factor in their favorable environmental profile. The biodegradability has been noted in the context of wastewater treatment, which involves complex environmental matrices like sludge and effluent water. unilever.com

The high removal efficiency observed in sewage treatment plants is direct evidence of their biodegradability by the diverse microbial consortia present in these systems. unilever.com This rapid breakdown prevents the compounds from persisting in aquatic environments following discharge.

Table 2: Summary of Biodegradability Findings for Isethionates This table summarizes findings from multiple sources.

| Finding | Environmental Matrix / Context | Source(s) |

| Readily biodegradable | General assessment | wikipedia.org, sbr-int.com |

| High removal (>99%) | Sewage Treatment Plants | unilever.com |

| Estimated half-life of 0.015 days | Treated effluent-surface water mixing zones | unilever.com |

Role as a Metabolite in Biological Systems Beyond Human Clinical Contexts

Beyond its role as a synthetic surfactant, 2-hydroxyethanesulphonate (isethionate) functions as a natural metabolite in certain biological systems, particularly within microbial communities. Its most well-documented role is in the anaerobic biosphere, such as the human gut microbiome. nih.gov

In the obligately anaerobic bacterium Bilophila wadsworthia, isethionate is a crucial intermediate in a unique form of respiration. nih.gov This bacterium, a known pathobiont of the distal intestinal tract, can utilize various sulfonates derived from diet and host as terminal electron acceptors. In the metabolic pathway for sulfoacetate, isethionate is formed as an intermediate before being cleaved to release sulfite. This sulfite is then reduced to hydrogen sulfide (H₂S), a process linked to the bacterium's energy metabolism. nih.gov

The natural sources of sulfoacetate that lead to the formation of isethionate can include the bacterial metabolism of other highly abundant organosulfonates, such as sulfoquinovose and taurine (B1682933). nih.gov Therefore, isethionate is part of a significant biogeochemical cycle for sulfur in anaerobic environments, linking the degradation of common organosulfonates to the production of hydrogen sulfide. nih.gov

Analytical Method Development for Research Applications

Chromatographic Methods for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of Ammonium (B1175870) 2-hydroxyethanesulphonate, offering robust methods for its separation from complex mixtures and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly prominent in this field, with Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) emerging as a powerful tool for trace analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely adopted technique for the analysis of non-volatile compounds like Ammonium 2-hydroxyethanesulphonate. Due to the sulfonate group, the compound exhibits weak ultraviolet (UV) absorption, making conventional UV detectors less suitable. Consequently, methods often employ alternative detection techniques such as Evaporative Light Scattering Detection (ELSD).

A notable HPLC-ELSD method has been developed for the quantification of sodium isethionate, the sodium salt of 2-hydroxyethanesulphonic acid. This method utilizes a C18 stationary phase and a mobile phase consisting of methanol (B129727) and water. The ELSD is particularly advantageous as it is a universal detector for non-volatile analytes and does not require the analyte to possess a chromophore. Research has demonstrated this method to be sensitive, rapid, and reliable, with validation against traditional ion chromatography methods confirming its accuracy. google.com

Key parameters for a typical HPLC-ELSD analysis of isethionate are detailed in the table below.

| Parameter | Condition |

|---|---|

| Chromatographic Column | Lichrospher-5μm-C18 (250mm x 4.6mm) |

| Mobile Phase | Methanol : Ultrapure Water (100:0 v/v) |

| Flow Rate | 0.2 - 1.2 mL/min |

| Column Temperature | 25 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Drift Tube Temperature | 40 - 60 °C |

| Recovery Rate | 95.2% - 98.3% |

| Detection Limit | 0.02 µg/mL |

| Precision (RSD) | < 3.00% |

Data sourced from patent CN101520442B. google.com

Ion Chromatography for Sulfonate Analysis

Ion chromatography (IC) is a powerful technique for the determination of ionic species and is well-suited for the analysis of sulfonates like 2-hydroxyethanesulphonate. This method is frequently employed in the detergent and household product industry for the analysis of various ionic components, including surfactants and their precursors. labrulez.com

A single-column anion chromatography method with conductivity detection has been successfully used for the determination of sodium isethionate. This approach allows for the separation of isethionate from other anions, such as chloride, and from alkyl isethionate ester surfactants. The mobile phase typically consists of an aqueous solution of a weak organic acid, such as phthalic acid, mixed with an organic modifier like methanol, and adjusted to an acidic pH. This method has been applied to the analysis of commercially available sodium isethionate samples.

The following table summarizes typical conditions for the ion chromatographic analysis of isethionate.

| Parameter | Condition |

|---|---|

| Technique | Single column anion chromatography |

| Mobile Phase | Aqueous phthalic acid - methanol |

| pH | 2.5 |

| Detection | Conductivity detection |

UPLC-MS/MS Method Development for Trace Analysis

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique for the trace analysis of a wide range of compounds. While specific methods for this compound are not extensively documented in publicly available literature, the principles of UPLC-MS/MS method development for similar short-chain polar sulfonates can be applied.

The development of a UPLC-MS/MS method for a compound like 2-hydroxyethanesulphonate would involve several key steps. First is the selection of an appropriate chromatographic column. For polar compounds, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns are often preferred over traditional reversed-phase columns to achieve adequate retention.

Next, the mobile phase composition, including the organic modifier (e.g., acetonitrile) and aqueous component with additives (e.g., ammonium formate (B1220265) or acetate (B1210297) to aid ionization), would be optimized to achieve good peak shape and separation from matrix components. The high pressure tolerance of UPLC systems allows for the use of sub-2 µm particle size columns, leading to higher resolution and faster analysis times compared to conventional HPLC.

For MS/MS detection, the compound would be ionized, typically using electrospray ionization (ESI) in negative ion mode for sulfonates. The precursor ion corresponding to the deprotonated molecule of 2-hydroxyethanesulphonate would be selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity, enabling quantification at very low levels, even in complex matrices. nih.gov Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and the determination of limits of detection (LOD) and quantification (LOQ). researchgate.net

Spectrophotometric and Colorimetric Techniques for Determination

Spectrophotometric and colorimetric methods offer simpler and often more rapid alternatives to chromatographic techniques for the quantification of certain analytes. These methods are based on the measurement of light absorption by a colored compound. For a non-colored analyte like this compound, a derivatization or complexation reaction is typically required to produce a chromophore.

For sulfonates in general, colorimetric methods have been developed that utilize the interaction between the anionic sulfonate group and a cationic dye. This interaction can lead to a measurable change in the color of the solution, which is proportional to the concentration of the sulfonate. Such methods are advantageous for their simplicity and can be performed with basic laboratory equipment.

A potential approach for the determination of 2-hydroxyethanesulphonate could involve an oxidative derivatization step. This would convert the analyte into a product with a suitable chromophore for spectrophotometric measurement. For instance, oxidation could potentially lead to a derivative that absorbs light in the UV-visible region. The reaction conditions, including the choice of oxidizing agent, reaction time, and temperature, would need to be optimized to ensure a stable and reproducible color development. The absorbance of the resulting solution would then be measured at the wavelength of maximum absorption (λmax) and correlated to the concentration of the analyte using a calibration curve. nih.gov

Electrochemical Methods in Analysis and Characterization

Electrochemical methods provide a powerful platform for the analysis and characterization of electroactive compounds. These techniques are based on the measurement of electrical properties such as current or potential, which are related to the concentration and redox behavior of the analyte.

While specific electrochemical methods for the direct analysis of this compound are not widely reported, the principles of voltammetry can be applied. Voltammetric techniques involve applying a potential to an electrode and measuring the resulting current. For a compound to be analyzed by voltammetry, it must be electrochemically active, meaning it can be oxidized or reduced within the potential window of the electrode and solvent system.

The electrochemical behavior of the isethionate anion has been studied in the context of the analysis of more complex molecules containing this moiety. For example, differential-pulse cathodic stripping voltammetry has been used for the determination of pentamidine (B1679287) isethionate. nih.gov This technique involves the preconcentration of the analyte onto the electrode surface before the voltammetric scan, which enhances the sensitivity. The reduction peak of the analyte is then measured, and its height is proportional to the concentration.

For the direct analysis of 2-hydroxyethanesulphonate, the development of a voltammetric sensor could be explored. This might involve the modification of a working electrode (e.g., glassy carbon or boron-doped diamond) with a material that facilitates the electrochemical oxidation or reduction of the sulfonate. The modification could enhance the sensitivity and selectivity of the determination. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is another valuable technique for characterizing the interfacial properties of electrochemical systems. palmsens.com While not a direct quantitative method, EIS could be used to study the interaction of this compound with electrode surfaces or to characterize modified electrodes developed for its sensing. EIS measures the impedance of a system over a range of frequencies, providing information about processes such as charge transfer and diffusion.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Strategies

The development of efficient and sustainable methods for synthesizing ammonium (B1175870) 2-hydroxyethanesulphonate and its parent acid, isethionic acid, is a key area of future research. Current methods for producing isethionic acid often involve the reaction of ethylene (B1197577) oxide with aqueous sodium bisulfite to produce sodium isethionate, which can then be converted to the ammonium salt. wikipedia.org Other routes include the hydrolysis of carbyl sulfate (B86663) from the sulfonation of ethylene. wikipedia.org

However, these processes can have drawbacks, such as the use of high-pressure equipment or the production of by-products like sulfuric acid. google.comgoogle.com Future research is focused on developing simpler, more cost-effective, and environmentally friendly synthetic strategies. google.com One promising approach involves the use of organic acids to prepare isethionic acid from its alkali metal salts, which can lead to easier separation and higher yields. google.com The goal is to create processes that minimize waste and avoid harsh reaction conditions. google.comgoogle.com

Design of Advanced Derivatives for Specific Applications

A significant area of opportunity lies in the design of advanced derivatives of ammonium 2-hydroxyethanesulphonate for targeted applications. The parent compound, isethionic acid, and its salts are already used to create a variety of surfactants. wikipedia.org For example, fatty acid esters of isethionic acid, such as sodium cocoyl isethionate, are widely used in personal care products for their mildness and biodegradability. wikipedia.orgboonidoon.com

Future research will likely focus on creating novel derivatives with enhanced properties. This could involve modifying the alkyl chain length or introducing new functional groups to tailor the molecule's performance for specific uses. For instance, researchers are synthesizing novel quaternary ammonium salts with unique structures for potential applications in areas like mineral flotation and antimicrobial agents. mdpi.comrsc.org The development of "hybrid" molecules that combine the properties of isethionates with other functional groups is another exciting avenue of exploration. rsc.org

Deeper Mechanistic Understanding of Complex Reactions

To fully harness the potential of this compound and its derivatives, a deeper understanding of their reaction mechanisms is crucial. Research in this area would focus on elucidating the pathways through which these compounds participate in various chemical transformations. For example, understanding the kinetics and thermodynamics of esterification reactions involving isethionic acid can lead to more efficient production of isethionate-based surfactants. researchgate.net

Investigating the interactions of these compounds at a molecular level, such as their behavior at interfaces and their ability to form micelles, is also critical. researchgate.net Advanced analytical techniques can be employed to study these mechanisms, providing insights that can guide the design of new and improved products.

Integration into Next-Generation Functional Materials

The unique properties of isethionates make them attractive building blocks for the development of next-generation functional materials. Their combination of a hydrophilic sulfonate group and a reactive hydroxyl group allows for their incorporation into a variety of polymer and material structures.

Future research could explore the use of this compound in the synthesis of novel polymers with tailored properties, such as enhanced water solubility, biodegradability, or specific binding capabilities. These materials could find applications in diverse fields, including drug delivery, coatings, and advanced textiles. The development of gemini (B1671429) surfactants, which contain two surfactant molecules linked by a spacer, is an example of how isethionate-related structures are being used to create materials with superior performance characteristics. mdpi.com

Enhanced Environmental Remediation and Sustainable Practices

The trend towards sustainability is a major driver of innovation in the chemical industry, and isethionates are well-positioned to play a significant role. sbr-int.com Many isethionate-based surfactants are known for their biodegradability and mildness, making them environmentally friendly alternatives to harsher chemicals. boonidoon.comsbr-int.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Ammonium 2-hydroxyethanesulphonate?

- Methodology : Synthesis typically involves neutralizing 2-hydroxyethanesulfonic acid with ammonium hydroxide under controlled pH (6.5–7.5). Purification can be achieved via recrystallization using ethanol-water mixtures to remove unreacted precursors. For high-purity applications, column chromatography with silica gel or ion-exchange resins is recommended .

- Key Parameters : Monitor pH during neutralization and maintain temperatures below 40°C to prevent decomposition. Purity can be verified via melting point (138–141°C) and HPLC analysis .

Q. How should researchers characterize the compound’s physicochemical properties?

- Techniques :

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles (e.g., dehydration at ~100°C, sulfonate decomposition >200°C).

- FTIR/NMR : Confirm functional groups (e.g., -SO3⁻ at ~1040 cm⁻¹ in FTIR; CH2 and -OH protons in ¹H NMR).

- Solubility : Test in polar solvents (water, methanol) and non-polar solvents (hexane) to guide experimental design .

Q. What safety protocols are critical for handling this compound?

- Guidelines : Use PPE (gloves, goggles) to avoid skin/eye contact. Ensure ventilation to prevent inhalation of dust. Store in airtight containers at room temperature, away from strong oxidizers. Spills should be neutralized with sodium bicarbonate and rinsed with water .

Q. Which analytical methods are suitable for quantifying this compound in mixtures?